molecular formula C11H10N2O2 B13914710 Methyl 5-cyanoindoline-2-carboxylate

Methyl 5-cyanoindoline-2-carboxylate

Cat. No.: B13914710
M. Wt: 202.21 g/mol
InChI Key: PJDXXXUAHUHIFY-UHFFFAOYSA-N
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Description

Methyl 5-cyanoindoline-2-carboxylate is a heterocyclic compound featuring a bicyclic indoline core (a saturated six-membered ring fused to a five-membered nitrogen-containing ring) with a cyano (-CN) substituent at the 5-position and a methyl ester (-COOCH₃) at the 2-position.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 5-cyano-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-5-8-4-7(6-12)2-3-9(8)13-10/h2-4,10,13H,5H2,1H3

InChI Key

PJDXXXUAHUHIFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(N1)C=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 5-cyanoindoline-2-carboxylate typically involves the construction of the indole ring system followed by functionalization at specific positions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.

Industrial production methods for indole derivatives often involve multi-step processes that require careful control of reaction conditions to ensure high yields and purity. These methods may include the use of catalysts, solvents, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Methyl 5-cyanoindoline-2-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic or basic conditions for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-cyanoindoline-2-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Core Structure Variations: Indoline vs. Indole

  • Indole Derivatives: Unsaturated indole derivatives (e.g., Ethyl 5-cyanoindole-2-carboxylate, CAS 105191-13-7) exhibit greater aromaticity, which may influence reactivity in electrophilic substitution reactions .

Substituent Effects

Compound Name Core Structure Substituent (Position) Ester Group Molecular Formula Molecular Weight Key Properties/Applications
Methyl 5-cyanoindoline-2-carboxylate Indoline -CN (5) -COOCH₃ (2) C₁₁H₁₀N₂O₂* 202.21* Hypothesized intermediate for drug synthesis
Ethyl 5-cyanoindole-2-carboxylate (CAS 105191-13-7) Indole -CN (5) -COOCH₂CH₃ (2) C₁₂H₁₀N₂O₂ 214.22 Used in organic synthesis; commercial availability noted
Methyl 5-methoxy-1H-indole-3-carboxylate (CAS 172595-68-5) Indole -OCH₃ (5) -COOCH₃ (3) C₁₁H₁₁NO₃ 205.21 Methoxy group enhances electron density; potential for photochemical applications
Ethyl 5-nitro-1H-indole-2-carboxylate (CAS 16732-57-3) Indole -NO₂ (5) -COOCH₂CH₃ (2) C₁₁H₁₀N₂O₄ 234.21 Nitro group imparts strong electron-withdrawing effects; precursor for reduction to amines

Notes:

  • *Estimated molecular formula and weight for this compound based on structural analogy.
  • Cyano and nitro groups are electron-withdrawing, altering reactivity in nucleophilic/electrophilic reactions compared to electron-donating groups (e.g., methoxy) .

Reactivity Comparisons

  • Ester Hydrolysis: Methyl esters (e.g., Methyl 5-amino-1H-indole-2-carboxylate, CID 10330149) hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance .
  • Cyano Group Utility: The -CN group in this compound can be reduced to -NH₂ or converted to tetrazoles, enhancing its versatility in medicinal chemistry .

Solubility and Lipophilicity

  • Methyl vs. Ethyl Esters: this compound likely has higher aqueous solubility than ethyl analogs (e.g., Ethyl 5-cyanoindole-2-carboxylate) due to shorter alkyl chains .
  • Cyano vs.

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